1,3-Bis(4,5-dihydro-2-oxazolyl)benzene
Description
Contextualization within Oxazoline (B21484) Chemistry and Aromatic Heterocycles
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene is a member of two important classes of organic compounds: aromatic heterocycles and bisoxazolines.
Aromatic Heterocycles : The core of the molecule is a benzene (B151609) ring, which is a simple aromatic system. The two oxazoline groups are attached to this ring at the 1 and 3 positions. Oxazolines are five-membered heterocyclic rings containing both a nitrogen and an oxygen atom and a carbon-nitrogen double bond. researchgate.netbohrium.comchemicalbook.com The combination of the stable, planar benzene ring with the functional oxazoline units defines its chemical character and reactivity.
Bisoxazoline (BOX) Ligands : As a molecule containing two oxazoline rings, it belongs to the class of bis(oxazoline) ligands, often abbreviated as BOX ligands. wikipedia.org These are privileged, often C₂-symmetric, chiral ligands that coordinate with metal centers to create catalysts for asymmetric synthesis. wikipedia.org While this compound itself is typically achiral unless chiral substituents are added to the oxazoline rings, its fundamental structure is a cornerstone of BOX ligand design. wikipedia.orgorgasynth.comsemantelli.com Its neutral character makes it well-suited for use with various metals, particularly noble metals like copper. wikipedia.org
The synthesis of oxazoline rings is a well-established chemical process, generally involving the cyclization of a 2-amino alcohol with functional groups like nitriles or carboxylic acids. wikipedia.orgnih.govbenthamdirect.com For this compound, the synthesis is conveniently achieved by reacting isophthalonitrile (1,3-dicyanobenzene) with 2-aminoethanol, often in the presence of a metal salt catalyst like zinc acetate. researchgate.netchemicalbook.comgoogle.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 34052-90-9 |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 147-151 °C |
| Boiling Point | 403.5 °C at 760 mmHg |
| Density | 1.45 g/cm³ |
Data sourced from references cymitquimica.comwatson-int.comalfachemch.comscbt.comfishersci.ca.
Historical Trajectory and Evolution of Research Involving Bisoxazolines
The academic importance of this compound is best understood through the historical development of oxazoline-containing ligands in asymmetric catalysis. The journey began with simpler, single-oxazoline structures and evolved into the highly effective bisoxazoline systems.
The first use of oxazoline-based ligands in asymmetric catalysis was reported by H. Brunner in 1984, where they were investigated for enantioselective cyclopropanation reactions. wikipedia.orgwikiwand.com This initial work, though modest in its success compared to established Schiff base ligands of the time, opened the door for further exploration. wikipedia.org Subsequent research by Brunner's group led to the development of more effective chiral pyridine-oxazoline ligands in the late 1980s. wikipedia.org
A major breakthrough occurred in 1989 when Nishiyama and Pfaltz independently developed highly effective C₂-symmetric ligands. Nishiyama introduced pyridine-bisoxazoline (PyBOX) ligands, while Pfaltz reported on semicorrin ligands, which share structural similarities. wikipedia.org These ligands achieved impressive enantioselectivities in reactions like ketone hydrosilylation and cyclopropanation, generating significant interest in the field. wikipedia.org
This momentum led directly to the development of the classic methylene-bridged bisoxazoline (BOX) ligands by Masamune's group in 1990, which delivered exceptional results in copper-catalyzed cyclopropanation. wikipedia.orgchemeurope.com The rapid progress in this era was facilitated by the fact that the synthesis of the core oxazoline ring was already well-documented. wikipedia.org Today, a vast number of bis(oxazoline) ligands exist, many of which are based on the foundational BOX and PyBOX motifs, including those with aromatic linkers like this compound. wikipedia.orgsioc.ac.cn
Table 2: Key Milestones in the Development of Bisoxazoline Ligands
| Year | Milestone | Key Researchers |
|---|---|---|
| 1984 | First use of an oxazoline ligand in asymmetric catalysis. | Brunner et al. wikipedia.orgwikiwand.com |
| 1986-1989 | Development of improved chiral pyridine-oxazoline ligands. | Brunner et al. wikipedia.org |
| 1989 | Synthesis of the first Pyridine-bisoxazoline (PyBOX) ligands for hydrosilylation. | Nishiyama et al. wikipedia.orgchemeurope.com |
| 1989 | Report on C₂-symmetric semicorrin ligands with high enantioselectivity. | Pfaltz et al. wikipedia.org |
| 1990 | First report of classic methylene-bridged bisoxazoline (BOX) ligands. | Masamune et al. wikipedia.orgchemeurope.com |
Overview of Key Research Domains and Scholarly Contributions
Research involving this compound is predominantly focused on two major areas: polymer chemistry and asymmetric catalysis.
In Polymer Chemistry: this compound is widely utilized as a reactive additive in polymer science, where it functions as a chain extender, crosslinker, and stabilizer. chemicalbook.comspecialchem.com Its chemical activity stems from the ability of the oxazoline rings to undergo ring-opening reactions with various functional groups, such as the carboxyl end-groups found in polyesters (like PET and PBT) and polyamides. chemicalbook.comwatson-int.comalfachemch.com
Key contributions in this domain include:
Improving Polymer Properties : As a chain extender, it reacts with polymer chain ends, effectively increasing the molecular weight and melt viscosity. chinachemnet.com This modification enhances the mechanical properties and thermal stability of recycled or virgin polymers. chemimpex.com
Hydrolytic Stability : It improves the hydrolytic stability of polyesters, which are prone to degradation in the presence of moisture. chinachemnet.com
Reactive Extrusion : It is particularly suitable for reactive extrusion processes, where it can modify polymer properties efficiently without releasing volatile by-products. chinachemnet.com It is compatible with a range of polymers including PET, PBT, polyamides, and copolyesters. specialchem.com
In Asymmetric Catalysis and Coordination Chemistry: As a fundamental bisoxazoline structure, this compound serves as a nitrogen-donor ligand in coordination chemistry and catalysis. cymitquimica.comsemantelli.comnih.gov When complexed with a metal ion, the resulting organometallic complex can catalyze a variety of chemical transformations.
Scholarly contributions in this area include:
Ligand Development : It serves as a scaffold for developing new, more complex chiral ligands. By introducing chiral substituents at the 4- or 5-positions of the oxazoline rings, researchers can create catalysts for highly enantioselective reactions. nih.gov
Catalysis of C-C Bond Formation : Copper complexes of substituted bisoxazoline ligands are particularly effective in catalyzing asymmetric carbon-carbon bond-forming reactions, including aldol (B89426) additions, Michael additions, and Diels-Alder reactions. wikipedia.orgnih.gov For instance, a new class of aryl bis(oxazoline) ligands demonstrated high enantioselectivities (up to 98% ee) in copper-catalyzed aldol additions. nih.gov
Coordination Polymers : The rigid nature of the 1,3-phenylene linker and the coordinating ability of the nitrogen atoms allow it to be used in the synthesis of metal coordination polymers, which have potential applications in areas like gas storage and catalysis. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-9(11-13-4-6-15-11)8-10(3-1)12-14-5-7-16-12/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOZDINWBHMBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC(=CC=C2)C3=NCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885570 | |
| Record name | Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34052-90-9 | |
| Record name | 2,2′-(1,3-Phenylene)bis(2-oxazoline) | |
| Source | CAS Common Chemistry | |
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| Record name | Oxazole, 2,2'-(1,3-phenylene)bis(4,5-dihydro- | |
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| Record name | Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro- | |
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| Record name | Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro- | |
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| Record name | 2,2'-(1,3-phenylene)bis(4,5-dihydro-1,3-oxazole) | |
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| Record name | 2,2'-(1,3-phenylene)bis[4,5-dihydro Oxazole | |
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Synthetic Methodologies and Advanced Reaction Design for 1,3 Bis 4,5 Dihydro 2 Oxazolyl Benzene and Its Analogues
Condensation Reactions in 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene Synthesis
Condensation reactions form the cornerstone of the synthesis of this compound. The most prevalent method involves the reaction of an aromatic dinitrile, specifically isophthalonitrile (1,3-dicyanobenzene), with a 2-amino alcohol, such as 2-aminoethanol. google.com This reaction is typically performed in the presence of a catalyst to facilitate the formation of the bisoxazoline structure.
The process involves the initial nucleophilic attack of the amino group of the 2-aminoalkanol on the carbon atom of the nitrile group, followed by an intramolecular cyclization. Various catalysts have been employed to improve reaction efficiency and yield. For instance, zinc salts like zinc 2-ethylhexanoate (B8288628) have been shown to be effective catalysts, enabling improved space-time yield and simplifying catalyst separation on an industrial scale. google.com Other catalytic systems, such as those involving cobalt nitrate (B79036) and sulfur, have also been utilized, allowing the reaction to proceed under thermal or microwave irradiation conditions. chemicalbook.com The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the final product.
| Reactants | Catalyst System | Conditions | Reference |
|---|---|---|---|
| Isophthalonitrile, 2-Aminoethanol | Co(NO₃)₂, Sulfur | 110 °C, 10 hr (Thermal) or 8 min (Microwave) | chemicalbook.com |
| Aromatic Dinitrile (e.g., Isophthalonitrile), 2-Aminoalkanol | Zinc 2-ethylhexanoate | 105-110 °C, 6 hr | google.com |
| Potassium formyl-substituted aryltrifluoroborates, Tosylmethyl isocyanide | Basic conditions | Not specified | nih.gov |
Cyclization Approaches for Oxazoline (B21484) Ring Formation in this compound Derivatives
The formation of the oxazoline ring is a critical step in the synthesis of this compound and its derivatives. Dehydrative cyclization of N-(β-hydroxyethyl)amides is the most widely adopted and versatile method for this transformation. mdpi.comresearchgate.net This approach involves the formation of an amide intermediate by reacting a carboxylic acid derivative (such as a diacid or its derivative) with a 2-amino alcohol. The subsequent intramolecular cyclization, which eliminates a molecule of water, yields the desired oxazoline ring.
To promote this dehydration and cyclization, various reagents and catalysts are used. Stoichiometric dehydrating agents like the Burgess reagent or systems like triphenylphosphine/diethyl azodicarboxylate (DEAD) have been used, but they generate significant waste. mdpi.com More modern and atom-economical approaches utilize catalytic amounts of strong acids. For example, triflic acid (TfOH) has been reported as a highly effective promoter for the dehydrative cyclization, offering good functional group tolerance and generating water as the sole byproduct. mdpi.comresearchgate.net This method can also be adapted for a one-pot synthesis directly from carboxylic acids and amino alcohols, enhancing its practicality. mdpi.com
Alternative cyclization strategies include oxidative cyclization methods, which can transform precursors like Erlenmeyer azlactones into oxazoline derivatives using hypervalent iodine reagents such as (diacetoxyiodo)benzene. researchgate.net
Ring-Opening Reactions in the Context of this compound Synthesis and Functionalization
The chemical reactivity of this compound is characterized by its susceptibility to ring-opening reactions. chemicalbook.comchemicalbook.com The oxazoline ring, being a five-membered heterocycle with a carbon-nitrogen double bond, can be opened by a variety of nucleophiles under specific temperature conditions. chemicalbook.comalfachemch.com This reactivity is fundamental to its application in polymer chemistry, where it is often used as a chain extender or cross-linking agent. chemicalbook.comalfachemch.com
The ring-opening reaction can occur with a range of functional groups, including:
Carboxyl groups
Acid anhydrides
Amino groups
Epoxy groups
Thiols
Phenolic hydroxyls
Isocyanates chemicalbook.comalfachemch.com
This versatile reactivity allows for the functionalization of the bisoxazoline core or the modification of polymers containing these reactive groups. While ring-opening is primarily associated with the functionalization of the pre-formed bisoxazoline, some synthetic routes to oxazolines themselves proceed via ring-opening isomerization of other heterocyclic systems, such as 3-amido-2-phenyl azetidines, in the presence of a Lewis acid like copper(II) triflate. nih.gov
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral, enantiopure bisoxazoline (BOX) ligands is of paramount importance due to their extensive use in asymmetric catalysis. nih.govacs.org These ligands, when complexed with metal centers (e.g., copper, palladium, iridium), can induce high levels of stereoselectivity in a wide array of chemical reactions. Analogues of this compound featuring chirality are designed and synthesized to create specific steric and electronic environments around the metal catalyst.
The primary strategy for synthesizing chiral bisoxazolines involves the use of chiral 2-amino alcohols as starting materials. These precursors are readily available from the chiral pool, with common sources being amino acids like valine, phenylalanine, and serine. nih.gov For example, a new family of serine-derived chiral bisoxazolines with additional coordination sites has been developed for highly enantioselective electrochemical reactions. nih.govacs.org
The synthesis typically follows the established condensation and cyclization pathways, where the stereochemistry of the starting amino alcohol is transferred to the final bisoxazoline ligand. Besides central chirality originating from amino alcohols, analogues with axial chirality, such as those derived from 1,1′-bi-2-naphthol (BINOL) or biazulene frameworks, have also been developed, expanding the structural diversity of these powerful ligands. bath.ac.ukacs.org
| Chiral Ligand Type | Chiral Source / Precursor | Application in Asymmetric Catalysis | Reference |
|---|---|---|---|
| Serine-derived bisoxazolines | Serine | Electrochemical cyanofunctionalization of vinylarenes | nih.govacs.org |
| Biphenyl bisimidazolines (BiIM) | Chiral diamines | Cu-catalyzed asymmetric cyclopropanation | researchgate.net |
| tBu-PHOX | (1R,2S)-1-Amino-2-indanol | Pd-catalyzed dearomatization of nitrobenzofurans | acs.org |
| 1,1′-Biazulene analogue of BINOL | Axial chirality | Potential for diversification in catalysis | bath.ac.uk |
Green Chemistry Approaches in the Synthesis of Bisoxazoline Scaffolds
In line with the principles of sustainable chemistry, green approaches to the synthesis of bisoxazoline scaffolds are actively being explored. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents.
One significant advancement is the use of microwave irradiation. As demonstrated in the synthesis of this compound from isophthalonitrile and 2-aminoethanol, microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional thermal methods. chemicalbook.com
Another key green strategy is the development of catalytic dehydrative cyclizations that have a high atom economy. Methods promoted by catalysts like triflic acid are advantageous as they avoid the use of stoichiometric dehydrating agents, which generate large amounts of byproduct waste. mdpi.comresearchgate.net The only byproduct in these reactions is water, making them environmentally benign.
Furthermore, the field of electrocatalysis offers a promising green alternative. Enantioselective methods powered by electricity can eliminate the need for conventional chemical oxidants, which are often toxic or hazardous. nih.gov This not only reduces the environmental impact but also aligns with the goal of developing more sustainable and efficient chemical syntheses. The use of ultrasound is another green technique that has been applied to the synthesis of related heterocyclic compounds and represents a potential avenue for bisoxazoline synthesis. amanote.com
Reactivity Profiles and Mechanistic Investigations of 1,3 Bis 4,5 Dihydro 2 Oxazolyl Benzene
Ring-Opening Polymerization Mechanisms involving 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene
This compound can undergo cationic ring-opening polymerization (CROP) to form poly(ester-amide) networks. This process is typically initiated by electrophilic species, such as methyl triflate (MeOTf). researchgate.net The polymerization mechanism involves two key stages: initiation and propagation.
Initiation: The reaction begins with the electrophilic initiator attacking one of the nitrogen atoms in a bis-oxazoline monomer. This results in the formation of a cationic oxazolinium species, which activates the ring for nucleophilic attack. researchgate.net
Propagation: The propagation step involves the nucleophilic attack of the non-initiated oxazoline (B21484) ring from a second monomer on the activated, cationic oxazolinium ring of the first monomer. This attack opens the ring of the first monomer, forming an ester-amide linkage and regenerating the cationic oxazolinium species at the terminus of the growing polymer chain. researchgate.net This process repeats, leading to the formation of a cross-linked polymer network.
The CROP of 2-substituted-2-oxazolines is a well-studied process, and its living nature, under the right conditions, allows for the production of polymers with controlled properties. researchgate.netbeilstein-journals.org The reactivity and kinetics of this polymerization can be influenced by the choice of initiator and reaction conditions. beilstein-journals.org
Reactions with Carboxylic Acids and Anhydrides
The reaction between the oxazoline rings of 1,3-PBO and carboxylic acid or anhydride (B1165640) functional groups is one of its most significant applications, particularly as a chain extender for polyesters and polyamides. rug.nlcapes.gov.br The reaction proceeds rapidly at elevated temperatures (typically between 140 and 220°C) without the release of volatile byproducts. rug.nlresearchgate.net
The mechanism involves the protonation of the oxazoline nitrogen by the carboxylic acid, followed by a nucleophilic attack of the carboxylate anion on the C5-carbon of the oxazoline ring. This leads to a ring-opening that forms a stable β-hydroxy ester-amide linkage. researchgate.net This reaction effectively couples two polymer chains that are terminated with carboxylic acid groups, leading to a significant increase in molecular weight. rug.nlcapes.gov.br
Research on the bulk reactions of carboxy-terminated polymers like polyamide-12 (PA12) and poly(butane-1,4-diyl adipate) (PBDA) with various arylene bisoxazolines has provided detailed insights into this process. capes.gov.br
Table 1: Chain Extension Reactivity of Bisoxazolines with Carboxy-Terminated Polyamide-12 (PA12)
| Bisoxazoline Compound | Abbreviation | Reaction Temperature (°C) | Time to Max. Molar Mass (min) | Resulting Polymer Structure |
|---|---|---|---|---|
| 2,2′-(1,3-phenylene)bis(2-oxazoline) | mbox | 240 | 60 | High-molar mass polyamide |
| 2,2′-(1,4-phenylene)bis(2-oxazoline) | pbox | 240 | 120 | High-molar mass polyamide |
| 2,2′-(2,6-pyridylene)bis(2-oxazoline) | pybox | 240 | 20 | High-molar mass polyamide |
Data adapted from kinetic and mechanistic studies on chain-coupling reactions. capes.gov.brresearchgate.net
The studies demonstrated that 2,2′-(2,6-pyridylene)bis(2-oxazoline) (pybox) exhibited the highest reaction rates among the tested bisoxazolines. capes.gov.br
Reactions with Amines, Epoxides, Thiols, Phenolic Hydroxyls, and Isocyanates
Due to the electrophilic nature of the C=N double bond within the oxazoline ring, 1,3-PBO is reactive towards a variety of nucleophiles. alfachemch.comchemicalbook.comchemicalbook.com The general mechanism involves the nucleophilic attack on the carbon atom at the 2-position of the oxazoline ring, which results in ring-opening and the formation of a new covalent bond.
Amines: Primary and secondary amines can react with the oxazoline ring to form amide linkages. This reaction is fundamental to the crosslinking of polymers containing amine functionalities.
Epoxides: The reaction with epoxides proceeds via the nucleophilic attack of the oxazoline nitrogen, leading to the formation of complex cross-linked structures.
Thiols: Thiol groups can open the oxazoline ring to form thioester linkages.
Phenolic Hydroxyls: Similar to carboxylic acids, phenolic hydroxyl groups can react, though typically with lower reactivity, to form ester-amide type linkages.
Isocyanates: Isocyanates can also react with the oxazoline moiety, contributing to the formation of varied polymer networks.
While these reactions are reported, detailed mechanistic and kinetic studies for each specific nucleophile with 1,3-PBO are less common in the literature compared to the well-documented reactions with carboxylic acids. alfachemch.comchemicalbook.comchemicalbook.com
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Core of this compound
The benzene ring of 1,3-PBO can theoretically undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or sulfonation. masterorganicchemistry.com The outcome of such reactions is governed by the directing effect of the two 4,5-dihydro-2-oxazolyl substituents on the ring.
The 2-oxazolinyl group is considered an electron-withdrawing group due to the presence of the electronegative nitrogen atom in the imine-like bond (C=N), which deactivates the aromatic ring towards electrophilic attack. Electron-withdrawing groups generally act as meta-directors. libretexts.org In an EAS reaction, the incoming electrophile adds to the aromatic ring to form a carbocation intermediate (arenium ion). When a deactivating group is present, the positive charge of the intermediate is destabilized at the ortho and para positions. The meta position, however, avoids this direct destabilization, making it the preferred site of attack. libretexts.org
Therefore, for this compound:
Both oxazolinyl groups are meta-directors.
The position at C5 is meta to both substituents.
The positions at C4 and C6 are ortho to one substituent and para to the other.
The position at C2 is ortho to both substituents.
Given that the oxazolinyl groups are deactivating, substitution would be directed to the positions that are meta to them. The C5 position is meta to both the C1 and C3 substituents. The C4 and C6 positions are ortho/para, and the C2 position is doubly ortho. Consequently, electrophilic substitution would be strongly directed to the C5 position, with the reaction proceeding slower than with unsubstituted benzene.
Oxidation and Reduction Pathways of this compound Derivatives
Specific studies on the oxidation and reduction pathways of 1,3-PBO are not extensively detailed in the surveyed literature. However, the reactivity can be predicted based on the functional groups present in the molecule.
Reduction: The benzene ring is generally resistant to reduction but can be hydrogenated under forcing conditions (high pressure and temperature with a metal catalyst like Rhodium or Ruthenium) to yield 1,3-Bis(4,5-dihydro-2-oxazolyl)cyclohexane. The oxazoline rings themselves are generally stable to typical reducing agents, but strong reagents like lithium aluminum hydride could potentially reduce the imine functionality. The reduction of nitro-substituted aromatic compounds is a common method for synthesizing related azo or azoxy compounds. mdpi.com
Oxidation: The aromatic ring is susceptible to oxidation under harsh conditions (e.g., with KMnO₄, Na₂Cr₂O₇), which would likely lead to ring cleavage and degradation of the molecule. The oxazoline rings are relatively stable to oxidation. However, if derivatives contained benzylic C-H bonds (e.g., an alkyl substituent on the benzene core), these sites would be susceptible to oxidation to carboxylic acids using standard reagents like potassium permanganate.
Applications in Organic Synthesis and Advanced Materials Engineering
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene as a Versatile Building Block in Complex Molecule Synthesis
This compound, also known as 1,3-Phenylene-bis-oxazoline (1,3-PBO), is a versatile compound that serves as a fundamental building block in organic synthesis. dntb.gov.uaacs.org Its unique molecular architecture, featuring a rigid phenyl ring flanked by two reactive oxazoline (B21484) moieties, makes it an excellent candidate for constructing complex molecules. dntb.gov.uajscholaronline.org The oxazoline rings are five-membered heterocyclic compounds containing both nitrogen and oxygen, which can undergo a variety of chemical transformations. jscholaronline.orgcam.ac.uk
In organic synthesis, this compound is utilized as a precursor for creating larger, more intricate structures, including biologically active molecules. dntb.gov.ua The reactivity of the oxazoline ring allows it to participate in ring-opening reactions, making it a valuable intermediate for introducing specific functionalities into a target molecule. acs.orgjscholaronline.org This reactivity has been harnessed in the design of complex compounds where precise stereochemistry and functional group placement are critical. mdpi.com The stability of the dual oxazole (B20620) ring system, combined with its reactivity, provides a reliable platform for multi-step synthetic pathways. dntb.gov.ua
Role of this compound in Polymer Chain Extension and Cross-linking
The most prominent industrial application of this compound is in polymer chemistry, where it functions as a highly effective chain extender and cross-linking agent. acs.orgresearchgate.netresearchgate.net Its chemical properties are quite active; the oxazoline rings can undergo ring-opening reactions with a variety of functional groups commonly found at the ends of polymer chains, such as carboxyl groups, acid anhydrides, amino groups, and phenolic hydroxyl groups. acs.orgjscholaronline.orgrsc.org
This reaction is particularly important in polyesters like poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT), as well as polyamides (PA). researchgate.net During processing or recycling, these polymers can undergo degradation (hydrolysis), which shortens the polymer chains, reduces molecular weight, and deteriorates their mechanical properties. scispace.com 1,3-PBO counteracts this degradation by reacting with the terminal carboxyl and/or hydroxyl groups, effectively "stitching" the polymer chains back together. researchgate.net This process, known as reactive extrusion, increases the polymer's molecular weight and melt viscosity, restoring its processability and performance. dntb.gov.uaresearchgate.net Because it has two reactive sites, a single molecule of 1,3-PBO can link two polymer chains, acting as a linear chain extender or, in different conditions, as a cross-linker to form a network structure. acs.orgresearchgate.net
The use of this compound as a chain extender directly leads to the development of advanced polymers with significantly improved thermal and mechanical properties. dntb.gov.ua By increasing the molecular weight and creating branched or cross-linked structures, 1,3-PBO enhances the performance of various thermoplastics. researchgate.net
For instance, its addition to polybenzimidazole (PBI) and unsaturated polyesters (UP) results in materials with improved thermal stability and mechanical strength, making them suitable for high-temperature applications in the aerospace and electronics industries. researchgate.net In polyesters such as PBT, the introduction of bisoxazoline-based additives has been shown to dramatically improve ductility and toughness. researchgate.netresearchgate.net Research has demonstrated that modifying PBT with a two-step chain extension process involving a bisoxazoline compound can substantially increase both tensile strength and elongation at break, transforming the material from brittle to ductile. researchgate.netresearchgate.net This enhancement is critical for producing high-performance engineering plastics. dntb.gov.ua
The table below presents research findings on the mechanical properties of Poly(butylene terephthalate) (PBT) modified with chain extenders, including a bisoxazoline (BOZ) compound.
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Fracture Behavior |
|---|---|---|---|
| Neat PBT | 53.5 | N/A | Brittle |
| PBT modified with ADR9 and BOZ (PBT A1.0B0.6) | 75.9 | 74.3 | Ductile |
Data sourced from research on PBT modification. researchgate.netresearchgate.net ADR9 is a multifunctional epoxy chain extender.
The cross-linking capabilities of this compound are leveraged in the engineering of high-performance coatings and advanced polymeric materials. dntb.gov.ua In coating applications, the compound can be incorporated into resin formulations. Upon curing at elevated temperatures, the oxazoline rings react with functional groups in the polymer binder (e.g., carboxyl groups in acrylic or polyester (B1180765) resins) to form a densely cross-linked network. researchgate.netresearchgate.net
This process results in hard, durable coatings with excellent thermal stability and chemical resistance. dntb.gov.ua Such properties are highly desirable in demanding sectors like the automotive and aerospace industries, where materials are exposed to harsh environmental conditions. dntb.gov.ua The ability of 1,3-PBO to form robust networks also makes it a valuable additive for creating hybrid thermoset resins, potentially uniting chemistries like epoxy, phenolic, and polyimide to tailor material properties for specific high-performance applications. researchgate.net
This compound plays a crucial role in the recycling and reprocessing of thermoplastics, particularly post-consumer PET. researchgate.netresearchgate.net During mechanical recycling, PET often suffers from a reduction in intrinsic viscosity due to chain scission, making the recycled material difficult to process and unsuitable for many applications. scispace.com
The addition of 1,3-PBO during the extrusion of recycled PET flakes effectively mitigates this issue. researchgate.net Acting as a reactive compatibilizer, it reconnects the broken polymer chains, thereby increasing the molecular weight and restoring the melt strength of the recycled PET (rPET). acs.orgscispace.com This reactive modification allows for the production of higher-quality recycled materials with improved ductility and toughness. researchgate.net This strategy is a key component of industrial recycling efforts, enabling the conversion of post-consumer textile waste and bottles into valuable products and supporting circular economy initiatives. researchgate.net While the cross-linking it induces is generally thermally stable, its primary role in recycling is to upgrade the properties of degraded polymers, enhancing their reprocessability rather than enabling closed-loop chemical depolymerization. cam.ac.uk
Applications in Pharmaceutical Synthesis as a Key Intermediate and Scaffold
Beyond materials science, this compound serves as a key intermediate and molecular scaffold in pharmaceutical synthesis. dntb.gov.uaresearchgate.net A scaffold is a core molecular structure upon which the synthesis of a series of related compounds, or a chemical library, is built. The rigid, planar benzene (B151609) ring and the defined stereochemistry of the two oxazoline groups provide a stable and predictable three-dimensional framework. dntb.gov.ua
Medicinal chemists utilize this scaffold to design and synthesize new therapeutic agents. dntb.gov.ua The oxazoline rings can be modified or used as reactive handles to attach various other chemical moieties, allowing for systematic exploration of a molecule's structure-activity relationship (SAR). This compound is particularly noted for its use as a building block in the synthesis of pharmaceuticals, including those targeting neurological disorders. dntb.gov.ua Its favorable characteristics, such as stability and defined structure, make it a valuable tool in the discovery and development of novel, biologically active molecules. dntb.gov.uajscholaronline.org
Coordination Chemistry and Catalytic Applications of 1,3 Bis 4,5 Dihydro 2 Oxazolyl Benzene Ligands
Ligand Design Principles for 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene Derivatives
The design of ligands based on the this compound scaffold is rooted in the principles of coordination chemistry, which leverage the steric and electronic properties of the ligand to influence the geometry and reactivity of the resulting metal complexes. The C2-symmetric nature of many bis(oxazoline) ligands is a key feature in asymmetric catalysis. However, the 1,3-disubstituted benzene (B151609) backbone in this particular ligand imparts a specific bite angle and rigidity that dictates the spatial arrangement of the two nitrogen donor atoms. This, in turn, influences the coordination geometry around the metal center.
Derivatives of this compound can be synthesized to fine-tune these properties. Modifications to the oxazoline (B21484) rings, such as the introduction of bulky substituents at the 4 and 5 positions, can create a chiral environment around the metal center, which is crucial for enantioselective catalysis. These substituents can sterically direct the approach of substrates to the catalytic site. Furthermore, alterations to the benzene ring, though less common, can modify the electronic properties of the ligand, influencing the Lewis acidity of the coordinated metal ion. The solubility and stability of the resulting metal complexes can also be tailored through ligand design, for instance, by introducing functional groups that enhance solubility in specific solvents. chemimpex.com
Formation of Metal-Ligand Complexes with Transition Metals
This compound is a versatile N-donor ligand capable of forming stable complexes with a variety of transition metals. The nitrogen atoms of the oxazoline rings act as Lewis bases, donating their lone pair of electrons to the metal center. The formation of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting coordination compounds can exhibit diverse structural features, from discrete molecules to extended polymeric networks.
Silver(I) Complexes and Their Supramolecular Architectures
Silver(I) ions are known for their flexible coordination geometries, which allows for the formation of intricate supramolecular structures. In the case of this compound, its reaction with silver(I) hexafluorophosphate (B91526) results in the formation of a trinuclear complex with the formula Ag3(C12H12N2O2)43. nih.gov
In this complex, one of the silver(I) ions is coordinated by four nitrogen atoms from four different ligands in a distorted tetrahedral geometry. The other two silver(I) ions are each coordinated by two nitrogen atoms from two ligands in a bent arrangement. nih.gov The ligands themselves adopt both syn and anti conformations, bridging the adjacent silver(I) ions to form the trinuclear structure. nih.gov These trinuclear units are further linked into a polymeric chain through Ag···F interactions with the hexafluoridophosphate anions. nih.gov
Table 1: Selected Crystallographic Data for the Trinuclear Silver(I) Complex
| Parameter | Value |
|---|---|
| Formula | Ag3(C12H12N2O2)43 |
| Crystal System | Monoclinic |
| N-Ag-N Angle (bent) | 169.03 (17)° |
Copper(II) Complexes and Coordination Polymers
While extensive research on copper(II) complexes with the 1,3-isomer is not widely documented in the provided search results, studies on the analogous 1,4-bis(4,5-dihydro-2-oxazolyl)benzene (B1662053) ligand offer insights into the potential coordination behavior. For instance, the 1,4-isomer forms a coordination polymer with copper(II) nitrate (B79036), [Cu(NO3)2(C12H12N2O2)]n, where the copper(II) ion is in a distorted square-planar geometry, coordinated by two nitrate anions and two nitrogen atoms from two different ligands. nih.govresearchgate.net These ligands bridge the copper(II) ions to form a polymeric chain. nih.govresearchgate.net It is plausible that the 1,3-isomer could form similar one-dimensional or potentially more complex multi-dimensional structures with copper(II) ions, depending on the reaction conditions and the counter-ion present.
Cadmium(II) Complexes and Two-Dimensional Networks
Similar to copper(II), specific studies on cadmium(II) complexes with this compound are not prevalent in the available literature. However, the coordination chemistry of the 1,4-isomer with cadmium(II) has been explored, revealing the formation of two-dimensional networks. In the complex [CdCl2(C12H12N2O2)]n, the cadmium(II) ion has a distorted octahedral geometry, coordinated to four bridging chloride atoms and two nitrogen atoms from two different ligands. nih.govresearchgate.net The ligands bridge the cadmium(II) ions, leading to the formation of infinite two-dimensional layers. nih.govresearchgate.net Another example with cadmium(II) bromide, [CdBr2(C12H12N2O2)]n, shows a similar distorted octahedral coordination and the formation of layers. nih.gov These findings suggest that this compound could also act as a bridging ligand to form extended networks with cadmium(II).
Exploration of Other Transition Metal Complexes and Their Structural Characterization
The versatile coordination ability of the bis(oxazoline) moiety suggests that this compound can form complexes with a wide range of other transition metals. For example, nickel(II) complexes with bi-oxazoline ligands have been studied for their catalytic activity. nih.gov Ruthenium complexes with similar bis(oxazolinyl)benzene ligands have also been investigated computationally. brown.edu The structural characterization of such complexes would likely reveal diverse coordination geometries, including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion's electronic configuration and steric factors. The characterization of these potential complexes would typically involve techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis.
Catalytic Activity in Organic Transformations
Bis(oxazoline) ligands are renowned for their application in asymmetric catalysis, where their chiral derivatives are used to induce enantioselectivity in a variety of organic transformations. While specific catalytic applications of metal complexes derived from this compound are not extensively reported, the structural similarities to well-established catalytic systems suggest significant potential.
Metal complexes of chiral derivatives of this ligand could potentially be active in reactions such as:
Friedel-Crafts Alkylation: Copper(II) complexes of chiral bis(oxazolinyl)thiophenes have been shown to catalyze the asymmetric Friedel-Crafts alkylation of indoles with nitrostyrene (B7858105) derivatives. mdpi.com
Michael Additions: Chiral nickel(II)-bis(oxazoline) complexes are effective catalysts for the enantioselective Michael addition of 2-acetylazaarenes to nitroalkenes. researchgate.net
Hydrosilylation and Heck Reactions: Phosphinooxazoline ligands, which share the oxazoline motif, have been used in iridium-catalyzed hydrosilylation of imines and in asymmetric intermolecular Heck reactions. diva-portal.org
Allylic Alkylation and Amination: Palladium complexes with phosphinooxazoline (PHOX) ligands are effective in enantioselective allylic alkylation and amination reactions. acs.org
The catalytic activity and selectivity of such complexes would be highly dependent on the choice of metal, the substituents on the oxazoline rings, and the reaction conditions. The 1,3-substitution pattern of the benzene backbone would enforce a specific geometry on the catalytic pocket, which could lead to unique reactivity and selectivity profiles compared to other bis(oxazoline) ligands.
Transition Metal Catalysis Mediated by this compound Ligands
Metal complexes of phenylene-bis(oxazoline) ligands have demonstrated significant efficacy in various catalytic transformations. A notable example involves the use of a closely related tridentate N,C,N ligand system, 2,6-bis(oxazolinyl)phenyl (Phebox), where the phenylene backbone is directly metalated. Ruthenium(II) complexes incorporating these ligands have proven to be powerful catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. nih.govacs.org
In these reactions, the (Phebox)Ru complexes catalyze the reduction of various aromatic ketones to their corresponding secondary alcohols with high levels of enantioselectivity. acs.org The catalytic system for direct hydrogenation typically operates under a hydrogen atmosphere in the presence of a base like sodium methoxide. acs.org For transfer hydrogenation, an alcohol such as isopropanol (B130326) serves as the hydrogen source. acs.org The high efficiency and stereocontrol achieved in these reactions underscore the utility of the phenylene-bis(oxazoline) framework in creating well-defined, catalytically active metal centers.
Below is a summary of representative results for the asymmetric transfer hydrogenation of aromatic ketones catalyzed by a (Phebox-ip)Ru-complex, demonstrating the effectiveness of this ligand scaffold.
| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acetophenone | 1-Phenylethanol | 99 | 97 |
| 1-Acetonaphthone | 1-(1-Naphthyl)ethanol | 99 | 96 |
| 2-Acetonaphthone | 1-(2-Naphthyl)ethanol | 99 | 97 |
| o-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 99 | 88 |
| p-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 99 | 96 |
Table 1: Asymmetric transfer hydrogenation of ketones using a Ruthenium complex of an isopropyl-substituted bis(oxazolinyl)phenyl (Phebox-ip) ligand. Data sourced from Nishiyama et al. nih.govacs.org
Multicomponent Reactions Catalyzed by this compound Metal Complexes
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While transition metal catalysis is frequently employed to facilitate MCRs, a review of the scientific literature indicates that the specific application of this compound metal complexes in this area is not extensively documented. Although other oxazoline-containing ligands and various metal catalysts are known to promote a range of MCRs, including Passerini, Ugi, and A3 coupling reactions, specific examples employing the 1,3-phenylenebis(oxazoline) scaffold are not readily found in published research. This suggests that the potential of this particular ligand in the field of multicomponent reactions remains an area open for future investigation.
Asymmetric Catalysis utilizing Chiral this compound Ligands
The true strength of the 1,3-bis(oxazolinyl)benzene scaffold lies in its chiral derivatives, which, in complex with transition metals, form powerful asymmetric catalysts. These C2-symmetric ligands create a well-defined chiral pocket around the metal center, enabling high stereocontrol in a variety of carbon-carbon bond-forming reactions. nih.gov Complexes with metals such as copper, iron, and palladium have been successfully applied in numerous enantioselective transformations. rameshrasappan.comrsc.org
Enantioselective Henry (Nitroaldol) Reaction
One of the most successful applications of chiral bis(oxazoline) ligands is in the copper-catalyzed enantioselective Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound. organic-chemistry.org Chiral copper(II) complexes derived from bis(oxazoline) ligands effectively catalyze this reaction, producing valuable β-nitroalcohols with high enantioselectivities. organic-chemistry.orgnih.gov The reaction is typically performed using a copper(II) salt, such as copper(II) acetate, and the chiral ligand in a protic solvent like ethanol. bu.edupsu.edu The catalyst system has proven effective for a wide range of both aromatic and aliphatic aldehydes. organic-chemistry.orgnih.gov
The following table summarizes the performance of a copper(II) acetate-bis(oxazoline) catalyst system in the Henry reaction with various aldehydes.
| Aldehyde | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | EtOH | 89 | 87 |
| 4-Methoxybenzaldehyde | EtOH | 91 | 92 |
| 2-Methoxybenzaldehyde | EtOH | 92 | 94 |
| 4-Nitrobenzaldehyde | EtOH | 95 | 92 |
| 2-Naphthaldehyde | EtOH | 88 | 90 |
| Cyclohexanecarboxaldehyde | EtOH | 84 | 90 |
| Isobutyraldehyde | EtOH | 85 | 91 |
Table 2: Enantioselective Henry reaction of various aldehydes with nitromethane (B149229) catalyzed by a Cu(II)-bis(oxazoline) complex. Data sourced from Evans et al. organic-chemistry.org
Enantioselective Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Its asymmetric catalysis using chiral Lewis acids has been a subject of intense research. Copper(II) complexes of bis(oxazoline) ligands are highly effective Lewis acid catalysts for the enantioselective Diels-Alder reaction between various dienophiles and dienes. nih.gov These catalysts typically promote high levels of endo selectivity and enantiofacial control, particularly with bidentate dienophiles such as N-acryloyloxazolidinones. nih.gov The reaction conditions, including the choice of metal salt counterion and solvent, can be tuned to optimize both reactivity and enantioselectivity.
The table below illustrates the results for the Diels-Alder reaction of cyclopentadiene (B3395910) with various N-acryloyloxazolidinones, catalyzed by a chiral copper(II)-bis(oxazoline) complex.
| Dienophile (R group on Acrylimide) | Yield (%) | endo:exo Ratio | Enantiomeric Excess (ee, % of endo) |
|---|---|---|---|
| H | 95 | >99:1 | 98 |
| Methyl | 82 | 97:3 | 97 |
| Ethyl | 92 | 97:3 | 91 |
| Benzyl | 91 | 96:4 | 97 |
Table 3: Asymmetric Diels-Alder reaction of N-acryloyloxazolidinones with cyclopentadiene catalyzed by a Cu(II)-bis(oxazoline) complex. Data sourced from Evans et al. and Ghosh et al. review. nih.gov
Computational Chemistry and Theoretical Studies on 1,3 Bis 4,5 Dihydro 2 Oxazolyl Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, including molecular geometry, electronic distribution, and reactivity. For 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene, DFT calculations can elucidate the influence of the two oxazoline (B21484) rings on the aromatic benzene (B151609) core.
Theoretical studies on similar heterocyclic compounds have demonstrated that the distribution of electron density is a key determinant of reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the chemical reactivity of a molecule. The HOMO-LUMO energy gap indicates the molecule's resistance to deformation of its electron cloud during chemical reactions.
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the nitrogen and oxygen atoms of the oxazoline rings are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the benzene ring would exhibit a more complex potential surface due to the electron-withdrawing nature of the oxazoline substituents.
Table 1: Predicted Electronic Properties from DFT Calculations for a Representative Phenyl-Bis(oxazoline) Structure
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
Note: The values in this table are representative and based on DFT calculations of structurally similar molecules. Actual values for this compound may vary.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's binding site. Bis(oxazoline) ligands are known to coordinate with various metal ions, forming complexes that are used in asymmetric catalysis. nih.govrameshrasappan.com Molecular docking can be employed to study the binding of this compound-metal complexes to biological targets.
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For ligand-target interactions, MD simulations can reveal the stability of the docked complex and the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. arxiv.org In the context of this compound, MD simulations could be used to study the dynamic behavior of its metal complexes and their interactions with substrates or biological macromolecules.
Studies on similar spiroisoxazoline derivatives have shown that these compounds can bind to the colchicine (B1669291) binding site of tubulin, a protein involved in cell division. brieflands.com These studies highlight the importance of hydrogen bonding and hydrophobic interactions in the ligand-protein complex. brieflands.com
Note: This table provides examples of interactions observed for similar isoxazoline-containing compounds and may not be directly applicable to this compound.
Mechanistic Insights from Computational Modeling of this compound Reactions
Computational modeling is a critical tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction pathway.
The synthesis of oxazolines often involves the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.org Computational studies can model this process to determine the most favorable reaction pathway and identify key factors influencing the reaction rate and yield. For instance, the cationic ring-opening polymerization of 2-oxazolines has been investigated using computational methods to understand the mechanism of initiation and propagation. acs.orgresearchgate.net
In the context of catalysis, where bis(oxazoline) ligands are frequently used, computational modeling can provide insights into the structure of the active catalyst and the mechanism of asymmetric induction. nih.govacs.org By modeling the interaction of the chiral catalyst with the substrate, researchers can understand the origins of stereoselectivity and design more efficient catalysts.
Spectroscopic Property Prediction and Validation through Computational Approaches
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.
For this compound, computational prediction of its 1H and 13C NMR spectra can aid in the assignment of experimental signals. nih.gov The accuracy of these predictions can be high, with reported root-mean-square errors for proton chemical shifts as low as 0.099 ppm for a range of organic molecules. liverpool.ac.uk
Similarly, the IR spectrum can be simulated by calculating the vibrational frequencies of the molecule. nih.gov These calculated frequencies can be compared with experimental data to identify characteristic vibrational modes of the oxazoline rings and the benzene core. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions responsible for the observed UV-Vis absorption bands. nih.gov
The validation of these computational predictions is achieved by comparing the simulated spectra with experimentally obtained data. nih.gov A high degree of correlation between the theoretical and experimental spectra provides strong evidence for the correctness of the molecular structure and the accuracy of the computational model. nih.gov
Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Substituted Benzene Derivative
| Spectroscopic Data | Experimental Value | Predicted Value (DFT) |
|---|---|---|
| 1H NMR Chemical Shift (ppm) | 7.26 (Aromatic) | 7.25 |
| 13C NMR Chemical Shift (ppm) | 128.5 (Aromatic) | 128.7 |
| IR Frequency (cm-1) | 1650 (C=N stretch) | 1655 |
Note: The data in this table are illustrative and represent a typical level of agreement between experimental and computed values for organic molecules.
Advanced Characterization Techniques in 1,3 Bis 4,5 Dihydro 2 Oxazolyl Benzene Research
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene and its Complexes
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its coordination complexes, this method provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.
In a typical experiment, a single crystal of the compound is irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This information is invaluable for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity and its interactions with other molecules, such as in the formation of metal complexes where it can act as a bidentate ligand.
Table 7.1.1: Representative Crystallographic Data for a Hypothetical Metal Complex of this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1325.4 |
| Z | 4 |
Note: This data is illustrative and does not represent a specific experimentally determined structure.
Nuclear Magnetic Resonance Spectroscopy (NMR) for Solution-State Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize this compound.
¹H NMR provides information about the chemical environment of the hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons on the central benzene (B151609) ring and the methylene (B1212753) (-CH₂-) protons of the two oxazoline (B21484) rings. The splitting patterns of these signals (e.g., singlets, doublets, triplets) reveal the connectivity of the atoms.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the number of different carbon environments. Key signals would include those for the aromatic carbons, the imine carbon (C=N) of the oxazoline ring, and the methylene carbons.
Table 7.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | ¹H | 7.5 - 8.2 |
| -CH₂-N- | ¹H | ~4.0 - 4.2 |
| -CH₂-O- | ¹H | ~4.4 - 4.6 |
| Aromatic C | ¹³C | 128 - 132 |
| Imine C (C=N) | ¹³C | ~165 |
| -CH₂-N- | ¹³C | ~55 |
| -CH₂-O- | ¹³C | ~67 |
Note: These are approximate values based on typical ranges for these functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would show characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key absorptions would include the C=N stretching vibration of the oxazoline ring, C-H stretching from the aromatic ring, and C-H stretching from the aliphatic methylene groups. The C-O-C stretching of the ether linkage within the oxazoline ring would also be observable.
FTIR is also highly effective for monitoring reactions. For example, when this compound is used as a chain extender for polyesters like poly(ethylene terephthalate) (PET), the reaction involves the ring-opening of the oxazoline by the carboxylic acid end groups of the polymer. This can be monitored by the disappearance of the characteristic oxazoline ring absorptions and the appearance of new bands corresponding to the ester and amide linkages formed. cymitquimica.com
Table 7.3.1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050 | C-H Stretch | Aromatic |
| ~2960, ~2880 | C-H Stretch | Aliphatic (-CH₂-) |
| ~1640 | C=N Stretch | Oxazoline Ring |
| ~1580, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Stretch | Cyclic Ether |
Note: These are approximate values and can vary slightly based on the sample state and environment.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.
For this compound (molar mass: 216.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. The fragmentation pattern arises from the breakup of the molecular ion into smaller, charged fragments. The analysis of the mass differences between these fragments can help to deduce the structure of the molecule.
Common fragmentation pathways for this molecule might involve the cleavage of the oxazoline rings or the loss of small neutral molecules. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for identification.
Table 7.4.1: Expected Key Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 216 | [M]⁺ (Molecular Ion) |
| 172 | [M - C₂H₄O]⁺ |
| 144 | [M - C₂H₄N₂O]⁺ |
| 104 | [C₇H₄N]⁺ |
| 77 | [C₆H₅]⁺ |
Note: These are hypothetical fragments based on the structure; actual fragmentation would require experimental verification.
Thermal Analysis Techniques (e.g., TGA, DSC) for Investigation of Thermal Behavior in Materials Incorporating this compound
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and phase transitions of materials. When this compound is incorporated into polymers, for instance as a chain extender for PET, these techniques are used to assess the impact on the polymer's thermal properties.
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
Studies have shown that the addition of 1,3-PBO to PET can influence its crystallization behavior. The chain extension reaction increases the molecular weight, which can affect the mobility of the polymer chains and thus the temperatures at which these thermal events occur. rsc.org
Table 7.5.1: DSC Data for Virgin PET and PET Chain-Extended with 1,3-PBO. rsc.org
| Sample | Concentration of 1,3-PBO (wt%) | Tm (°C) | Tc (°C) | ΔHm (J/g) |
|---|---|---|---|---|
| Virgin PET | 0 | 249.1 | 185.7 | 42.5 |
| PET + 1,3-PBO | 0.2 | 248.8 | 192.5 | 44.5 |
| PET + 1,3-PBO | 0.5 | 248.6 | 196.2 | 44.8 |
| PET + 1,3-PBO | 1.0 | 248.5 | 197.8 | 44.1 |
| PET + 1,3-PBO | 2.0 | 248.1 | 198.5 | 43.8 |
Data sourced from a study on reactive extrusion of PET with 1,3-PBO. rsc.org
Rheological Studies of Polymeric Systems Modified with this compound
Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids'. When this compound is used to modify polymers, rheological studies are critical for understanding how the additive affects the processing characteristics and melt behavior of the material.
Techniques such as capillary or rotational rheometry are used to measure properties like viscosity as a function of shear rate or temperature. The complex viscosity (η*), storage modulus (G'), and loss modulus (G'') are key parameters that describe the viscoelastic behavior of the polymer melt.
The chain extension of PET with 1,3-PBO leads to an increase in molecular weight, which in turn significantly increases the melt viscosity. rsc.org This is a desirable outcome for processes like extrusion and blow molding, where a higher melt strength is beneficial. Rheological measurements provide quantitative data on the effectiveness of 1,3-PBO as a chain extender. rsc.org
Table 7.6.1: Complex Viscosity (η) of PET Modified with 1,3-PBO at 290°C and an Angular Frequency of 0.1 rad/s. rsc.org*
| Sample | Concentration of 1,3-PBO (wt%) | Complex Viscosity (η*) (Pa·s) |
|---|---|---|
| Extruded PET | 0 | ~500 |
| PET + 1,3-PBO | 0.1 | ~1,200 |
| PET + 1,3-PBO | 0.2 | ~2,500 |
| PET + 1,3-PBO | 0.5 | ~6,000 |
| PET + 1,3-PBO | 1.0 | ~10,000 |
| PET + 1,3-PBO | 2.0 | ~15,000 |
Data sourced from a study on reactive extrusion of PET with 1,3-PBO. rsc.org
Biological and Biomedical Research Perspectives of 1,3 Bis 4,5 Dihydro 2 Oxazolyl Benzene
Interaction Studies with Biomolecules, Enzymes, and Proteins
While direct and extensive studies on the interaction of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene with specific biomolecules are not widely documented, the inherent chemical properties of its constituent parts—the benzene (B151609) ring and oxazoline (B21484) heterocycles—provide a basis for predicting its potential binding behaviors. The benzene core offers a platform for hydrophobic and π-stacking interactions, which are crucial for the recognition of and binding to hydrophobic pockets within proteins and enzymes.
The oxazoline rings, with their nitrogen and oxygen atoms, can participate in hydrogen bonding and coordination with metal ions present in metalloenzymes. The C₂-symmetric nature of chiral bis(oxazoline) ligands, a class to which derivatives of this compound belong, is well-established in asymmetric catalysis, indicating a predictable spatial arrangement for interaction with chiral biological molecules researchgate.net. The potential for these interactions makes this compound and its derivatives interesting candidates for screening against various biological targets. For instance, polymer-enzyme conjugates involving polyoxazolines have demonstrated significantly enhanced enzymatic activity in organic solvents, highlighting the favorable interactions between the oxazoline moiety and proteins nih.gov.
Table 1: Potential Interactions of this compound with Biomolecules
| Molecular Feature | Potential Interaction Type | Interacting Biomolecule Component |
| Benzene Ring | Hydrophobic, π-stacking | Amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |
| Oxazoline Ring (N, O atoms) | Hydrogen Bonding | Polar amino acid residues, enzyme active sites |
| Oxazoline Ring | Metal Coordination | Metal cofactors in metalloenzymes |
This table is predictive and based on the chemical nature of the compound's moieties.
Modulation of Cellular Processes and Signaling Pathways
The effect of this compound on specific cellular processes and signaling pathways is an emerging area of investigation. Research on the broader class of benzene-containing compounds has indicated the potential for such molecules to influence critical cellular signaling pathways nih.gov. For example, exposure to benzene has been shown to disrupt the expression of genes involved in hematopoietic cell signaling pathways, such as Hedgehog, Notch/Delta, and Wingless/Integrated nih.govresearchgate.net. While these findings relate to the parent benzene molecule, they underscore the possibility that substituted benzenes like this compound could be engineered to selectively modulate such pathways.
The rigid structure of the compound could serve as a scaffold to present functional groups in a specific orientation, allowing for targeted interactions with components of signaling cascades. The development of derivatives could lead to molecules that either activate or inhibit pathways implicated in various diseases.
Potential as a Scaffold for Biologically Active Molecules
One of the most promising biomedical applications of this compound is its use as a molecular scaffold for the synthesis of novel, biologically active compounds. Its rigid benzene core and the presence of two modifiable oxazoline rings make it an ideal starting point for creating libraries of diverse molecules for drug discovery. This compound serves as a key intermediate in the synthesis of various pharmaceuticals chemimpex.com.
The oxazoline rings can be opened or modified to introduce a wide range of functional groups, allowing for the systematic exploration of structure-activity relationships. This "scaffold-based" approach is a cornerstone of modern medicinal chemistry. For example, the benzene scaffold has been utilized to develop multivalent antiviral agents nih.gov. Similarly, the oxazoline scaffold is found in numerous medicinally active compounds and is often incorporated into drug candidates as a bioisostere for other functional groups like thiazoles and imidazoles nih.gov. Research has shown that benzosiloxaborole derivatives bearing an oxazoline substituent exhibit significant antimicrobial activity mdpi.com.
Table 2: Examples of Biologically Active Scaffolds Related to this compound
| Scaffold Class | Therapeutic Area | Example Application |
| Benzene Derivatives | Antiviral | Multivalent inhibitors of SARS-CoV-2, H1N1, HIV nih.gov |
| Oxazoline Derivatives | Antimicrobial | Activity against Gram-positive cocci mdpi.com |
| Bis(oxazoline) Ligands | Asymmetric Catalysis | Synthesis of chiral molecules researchgate.net |
Development of Therapeutic Agents with Specific Receptor Interactions, e.g., for Neurological Disorders
The structural framework of this compound is particularly suited for the design of ligands that can interact with specific biological receptors, a key requirement for modern therapeutic agents. Its potential utility in developing pharmaceuticals targeting neurological disorders has been noted, owing to its ability to interact with specific receptors in the brain chemimpex.com.
The central benzene ring can be functionalized to mimic the core structures of known neuromodulators, while modifications to the oxazoline rings can fine-tune binding affinity and selectivity for specific receptor subtypes. For example, various heterocyclic scaffolds are being explored for the development of modulators for GABA-A receptors and serotonin (B10506) receptors, which are important targets for treating anxiety, depression, and other neurological conditions nih.govnih.govunifi.it. The rigid nature of the 1,3-disubstituted benzene ring provides a defined spatial orientation for appended functionalities, which is critical for achieving high-affinity and selective receptor binding. While specific therapeutic agents derived directly from this compound are not yet in clinical use, its value as a foundational structure in the design of future neurological drugs is an active area of research interest.
Emerging Research Frontiers and Future Directions for 1,3 Bis 4,5 Dihydro 2 Oxazolyl Benzene
Development of Novel 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene Derivatives with Tailored Functionalities
The core structure of 1,3-PBO serves as a robust scaffold for the development of new derivatives with precisely tuned electronic and steric properties. Research in this area focuses on modifying the phenylene backbone or the oxazoline (B21484) rings to enhance performance in specific applications. While direct functionalization of the 1,3-PBO molecule is an area of ongoing exploration, the broader field of oxazoline chemistry provides a roadmap for potential modifications.
Strategies for creating such derivatives often involve synthesizing the molecule from functionalized starting materials. For instance, introducing substituents onto the isophthalonitrile precursor allows for the creation of a diverse library of 1,3-PBO analogues. These modifications can be designed to:
Enhance Solubility: Attaching long alkyl or polyether chains to the benzene (B151609) ring can improve solubility in various organic solvents or even water, which is crucial for homogeneous catalysis and biological applications.
Immobilize on Supports: Incorporating reactive groups like vinyl, amino, or carboxylic acid functionalities allows for the covalent attachment of the PBO ligand to solid supports such as polymers or silica (B1680970) gel. This facilitates catalyst recycling, a key aspect of sustainable chemistry.
Introduce Additional Donor Sites: Adding other coordinating groups to the scaffold can create multifunctional ligands capable of forming more complex and potentially more active or selective metal complexes.
The synthesis of related heterocyclic compounds, such as aminophosphonate-containing isoxazolines and 5-phenyl-1,3,4-oxadiazoles, demonstrates the feasibility of creating highly functionalized molecules through multi-step synthetic routes, including 1,3-dipolar cycloaddition reactions. researchgate.netmdpi.com These approaches could be adapted to produce novel 1,3-PBO derivatives with tailored properties for advanced applications.
Exploration of New Catalytic Systems and Asymmetric Transformations
The primary and most extensively studied application of bis(oxazoline) ligands, including 1,3-PBO, is in the field of asymmetric catalysis. acs.org The C2-symmetric nature of many BOX ligands makes them highly effective in creating a chiral environment around a metal center, enabling the synthesis of enantiomerically pure compounds. Future research is focused on expanding the scope of reactions and improving the efficiency of existing catalytic systems.
New Asymmetric Transformations: Researchers are continually applying 1,3-PBO and its derivatives to new types of asymmetric reactions. While their effectiveness is well-established in reactions like cyclopropanation and allylic alkylation, emerging frontiers include:
Enantioselective Hydrovinylation: Tandem reactions where multiple C-C bonds are formed in one pot using a single chiral catalyst are a key area of development. acs.org
[2+2] Cycloadditions: The synthesis of complex cyclobutanes with all-carbon quaternary stereocenters is being explored. acs.org
Dearomatization Reactions: Catalytic asymmetric dearomatization is a powerful tool for synthesizing complex three-dimensional molecules from simple flat aromatic precursors.
Development of Novel Catalytic Systems: The performance of a 1,3-PBO ligand is intrinsically linked to the choice of metal center. While copper and palladium are commonly used, research is expanding to include a wider range of transition metals to unlock new reactivity.
Table 1: Selected Asymmetric Reactions Catalyzed by Metal-Bis(oxazoline) Complexes
| Reaction Type | Metal Catalyst | Substrate Example | Product Type | Typical Enantiomeric Excess (ee) |
| Allylic Alkylation | Palladium (Pd) | Allylic acetates | Chiral allylic amines | Up to 93% |
| Cyclopropanation | Copper (Cu) | Alkenes, Diazoacetates | Chiral cyclopropanes | >90% |
| Decarboxylative Allylic Alkylation | Palladium (Pd) | β-keto-ally esters | α-tertiary piperazin-2-ones | Good to excellent |
| [3+2] Cycloaddition | Palladium (Pd) | Nitroindoles | Tetrahydrofuroindoles | 75-94% |
The rational design of ligands continues to be a major focus. By modifying the substituents on the oxazoline ring (e.g., changing from phenyl to tert-butyl groups), the steric environment around the metal can be precisely controlled, which directly impacts the enantioselectivity of the catalyzed reaction. acs.org
Integration of this compound in Smart Materials and Responsive Systems
"Smart" materials, which can change their properties in response to external stimuli like temperature, pH, or light, are at the forefront of materials science. semanticscholar.org 1,3-PBO is emerging as a valuable component in these systems, primarily due to its ability to act as a highly effective cross-linking agent or chain extender for polymers. chemicalbook.com
The integration of 1,3-PBO into smart materials often involves poly(2-oxazoline)s (PAOx), a class of polymers known for their biocompatibility and stimuli-responsive behavior. bohrium.com By cross-linking PAOx chains with 1,3-PBO, researchers can create hydrogels—three-dimensional polymer networks that can absorb large amounts of water. These hydrogels can be designed to be "smart" in several ways:
Thermo-responsive Gels: By using PAOx copolymers that exhibit a lower critical solution temperature (LCST), hybrid hydrogels can be fabricated that swell or shrink as the temperature changes. This property is highly sought after for applications in drug delivery and tissue engineering. mdpi.comresearchgate.net
pH-Responsive Systems: Incorporating pH-sensitive monomers into the polymer backbone can result in hydrogels that change their volume or mechanical properties in response to changes in acidity, which has applications in targeted drug release in different parts of the body.
Photo-curable Materials: The synthesis of hydrogels can be initiated by light through a photo-induced cross-linking process. This allows for the precise spatial and temporal control of gel formation, which is useful for applications like 3D cell culture and fabricating micro-scaffolds. mdpi.comnih.gov
The use of a related compound, 1,3-bis(3-aminophenoxy)benzene (B75826) (APB), to improve the processability and thermal stability of high-performance polyimides highlights the utility of the 1,3-disubstituted benzene core in creating advanced polymers with tailored mechanical and thermal properties. nasa.gov
Advanced Sensor Technologies and Chemo-sensing Applications
The ability of the two oxazoline nitrogen atoms in 1,3-PBO to act as a bidentate ligand and form stable complexes with metal ions is being explored for the development of advanced chemical sensors. chemimpex.com The core concept involves coupling the ion-binding event of the PBO moiety to a measurable signal, most commonly a change in fluorescence.
A typical fluorescent chemosensor based on this principle would consist of two key components:
A Fluorophore: An organic molecule that emits light after being excited by a specific wavelength.
A Receptor (Ionophore): The binding site for the target ion, which in this case would be the 1,3-PBO unit.
When the target metal ion binds to the 1,3-PBO receptor, it can alter the electronic properties of the entire molecule, leading to a change in the fluorescence signal. This change can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the wavelength of the emitted light. Research on related heterocyclic structures has demonstrated the viability of this approach for detecting a variety of metal ions, including Zn(II), Cu(II), and In(III). nih.govnih.govrsc.org For example, a sensor based on 1,4-bis(1,3-benzoxazol-2-yl)benzene has been successfully used to detect various pharmaceutical compounds through fluorescence quenching. rsc.org
Table 2: Principles of PBO-Based Chemosensor Design
| Component | Function | Mechanism of Action | Potential Analytes |
| 1,3-PBO Moiety | Receptor / Ionophore | Forms stable coordination complexes with target ions. | Transition metal ions (e.g., Cu²⁺, Zn²⁺), Lanthanides |
| Fluorophore Unit | Signal Transducer | Emits light that is modulated by ion binding. | Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF) |
| Linker | Structural Support | Covalently connects the receptor and fluorophore. | Alkyl or aryl chains |
The high selectivity of the PBO ligand for specific metal ions can be tuned by modifying its structure, leading to sensors that can detect trace amounts of a particular ion even in the presence of other competing ions. This is a critical feature for applications in environmental monitoring, medical diagnostics, and industrial process control.
Sustainable Synthesis and Application Methodologies for this compound
In line with the global push for greener chemical processes, significant research effort is being directed towards developing sustainable methods for the synthesis and application of 1,3-PBO. These methods aim to reduce energy consumption, minimize waste, and use less hazardous materials.
Green Synthetic Routes: The conventional synthesis of 1,3-PBO from isophthalonitrile and 2-aminoethanol often requires high temperatures and long reaction times. researchgate.net Modern, more sustainable approaches include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the synthesis of 1,3-PBO and related oxazoline derivatives. Reactions that take many hours under conventional heating can often be completed in a matter of minutes, leading to significant energy savings and often improved product yields. chemicalbook.comsemanticscholar.orgniscpr.res.innih.gov One protocol reports the synthesis of 1,3-PBO in just 8 minutes under microwave conditions. chemicalbook.com
Sonochemistry: The use of ultrasound is another energy-efficient method that can promote the synthesis of heterocyclic compounds, often using environmentally benign solvents like water. nih.gov
Eco-Friendly Catalysts: Replacing traditional metal salt catalysts with more sustainable alternatives, such as reusable catalysts like ZrOCl₂·8H₂O, reduces waste and environmental impact. researchgate.net
Q & A
Q. What are the key physicochemical properties of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene, and how are they characterized experimentally?
The compound has a molecular formula C₁₂H₁₂N₂O₂ , molecular weight 216.24 g/mol , melting point 147–151°C , and density 1.45 g/cm³ . Characterization typically involves:
Q. What safety precautions are required when handling this compound?
The compound is a skin sensitizer (GHS Category 1). Researchers should:
Q. What is the synthetic route for preparing this compound?
While direct synthesis protocols are scarce, analogous bis-oxazoline ligands are synthesized via cyclization of diacids or esters with amino alcohols. For example:
- Reacting 1,3-benzenedicarboxylic acid derivatives with 2-aminoethanol under reflux in a dehydrating solvent (e.g., toluene).
- Purification via recrystallization (e.g., ethanol/water) to achieve >98% purity .
Advanced Research Questions
Q. How does this compound function as a ligand in metal-organic frameworks (MOFs)?
The ligand’s N-donor oxazoline groups enable chelation with metals (e.g., Cd²⁺, Sr²⁺), forming 1D or 2D coordination polymers. Key applications include:
- Dielectric materials : In Sr-based MOFs, water molecules in the framework influence dielectric constants (ε = 2.4–3.05 at 1 MHz). Dehydration stabilizes ε but reduces thermal stability .
- Structural flexibility : The ligand’s anticonformation allows dynamic framework responses to guest molecules or temperature .
Q. How should researchers address contradictions in dielectric constant measurements for MOFs incorporating this ligand?
Contradictions arise from hydration states. For example:
- Hydrated MOFs : ε increases with temperature due to water molecule mobility.
- Dehydrated MOFs : ε remains low (~2.4) and stable. Methodological recommendations:
- Perform dielectric measurements under controlled humidity.
- Use thermogravimetric analysis (TGA) to monitor water content during experiments .
Q. What challenges arise in crystallographic refinement of coordination polymers using this ligand, and how are they resolved?
Challenges include:
Q. How does ligand conformation influence the topology of coordination networks?
The ligand’s anti-conformation (observed in Cd-Br frameworks) promotes linear coordination, enabling 2D sheet formation. In contrast, syn-conformations favor helical chains. Experimental design:
- Vary solvent polarity (e.g., methanol vs. DMF) to control ligand conformation during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
